molecular formula C15H26O B1196015 Carotol CAS No. 465-28-1

Carotol

Cat. No. B1196015
CAS RN: 465-28-1
M. Wt: 222.37 g/mol
InChI Key: XZYQCFABZDVOPN-ILXRZTDVSA-N
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Description

Carotol is a sesquiterpene alcohol that was first isolated by scientists Asahina and Tsukamoto in 1925 . It is one of the primary components found in carrot seed oil, comprising approximately 40% of this essential oil . The molecular formula of Carotol is C15H26O and it has a molecular weight of 222.3663 .


Synthesis Analysis

Carotol is thought to be formed in carrot seeds (Daucus carota L., Umbelliferae) during the vegetation period . It has been proposed that there is a direct cyclisation of farnesyl pyrophosphate (FPP) to the carotol (carotane backbone) . This type of cyclisation is unconventional for the typical chemistry of sesquiterpenes . The only other proposed mechanism requires a complex ten-membered ring with a methyl migration .


Molecular Structure Analysis

The IUPAC Standard InChI of Carotol is InChI=1S/C15H26O/c1-11(2)13-7-9-14(4)8-5-12(3)6-10-15(13,14)16/h5,11,13,16H,6-10H2,1-4H3/t13-,14+,15+/m1/s1 . The 3D structure of Carotol can be viewed using Java or Javascript .


Chemical Reactions Analysis

Carotol has been found to react with N-bromosuccinimide, selenium dioxide/t-butyl hydrogen peroxide, phenol/sulfuric acid and p-toluene sulfonic acid . The structures of these compounds were elucidated on the basis of FTIR, 1H NMR and 13C NMR .


Physical And Chemical Properties Analysis

Carotol has a molecular weight of 222.37 . Its specific gravity is 0.96460 at 15.00 °C and its refractive index is 1.49120 at 15.00 °C and 1.46300 at 20.00 °C . The boiling point of Carotol is 109.00 °C at 1.50 mm Hg and 295.00 to 296.00 °C at 760.00 mm Hg . Its vapor pressure is 0.000150 mmHg at 25.00 °C .

Scientific Research Applications

  • Chemical Transformations and Biological Activity : Carotol has been isolated and chemically transformed to study its biological effects. For instance, its derivatives showed an increase in pollen tube growth of Pisum sativum, indicating potential agricultural applications (Jyotsna & Dhillon, 2009).

  • Cytotoxicity Studies : Research has also focused on the cytotoxic effects of carotol. A study evaluated the cytotoxicity of carotol isolated from carrot seed essential oils on different cell lines, showing moderate cytotoxicity. This indicates potential applications in studying cancer and other diseases where cell proliferation is a concern (Sieniawska et al., 2016).

  • Antifungal Properties : Carotol has demonstrated significant antifungal activity, particularly against Alternaria alternata, a phytopathogenic fungus. This suggests its potential use as a natural fungicide in agriculture (Jasicka-Misiak et al., 2004).

  • Synthesis and Chemical Analysis : Efforts have been made to synthesize carotol through various chemical processes. These studies contribute to a better understanding of its structure and potential modifications for specific applications (Gund, Déry, & Spino, 2018).

  • Derivatives with Biological Activity : The transformation of carotol into hydroindene-derived compounds has been studied for their ability to inhibit the growth of cancer cell lines, highlighting the potential use of carotol derivatives in cancer research (Bonikowski et al., 2012).

properties

IUPAC Name

(3R,3aS,8aR)-6,8a-dimethyl-3-propan-2-yl-1,2,3,4,5,8-hexahydroazulen-3a-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H26O/c1-11(2)13-7-9-14(4)8-5-12(3)6-10-15(13,14)16/h5,11,13,16H,6-10H2,1-4H3/t13-,14+,15+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZYQCFABZDVOPN-ILXRZTDVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CCC2(CCC(C2(CC1)O)C(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC[C@]2(CC[C@@H]([C@]2(CC1)O)C(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H26O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101318114
Record name (+)-Carotol
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Molecular Weight

222.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Carotol

CAS RN

465-28-1
Record name (+)-Carotol
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Record name Carotol
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Record name (+)-Carotol
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Record name carotol
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Record name CAROTOL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2,400
Citations
E Sieniawska, Ł Świątek, B Rajtar, E Kozioł… - Industrial Crops and …, 2016 - Elsevier
… source of sesquiterpene alcohol carotol. In this work we aimed to compare carotol content in … carota) and to evaluate cytotoxicity of these essential oils, as well as isolated carotol. The …
Number of citations: 34 www.sciencedirect.com
A Ali, MM Radwan, AS Wanas… - Journal of the American …, 2018 - meridian.allenpress.com
… oil and carotol provided good repellency. The mixtures of deet and essential oil or carotol … Mosquito repellency of the essential oil and carotol is reported for the 1st time. These data …
Number of citations: 16 meridian.allenpress.com
V Sýkora, L Novotný, F Šorm - Tetrahedron Letters, 1959 - Elsevier
… Laboratories, studied the sesquiterpenic alcohol carotol' of molecular formula CH … for carotol, we re-investigated this sesquiterpenic alcohol, On sulphur dehydrogenation, neither carotol …
Number of citations: 19 www.sciencedirect.com
V Sýkora, L Novotný, M Holub, V Herout… - Collection of …, 1961 - cccc.uochb.cas.cz
… III for carotol. Chiurdoglu and Descamps6, almost simultaneously, suggested structure IV for carotol which, however, does not seem, according to our experiments, to be correct. Carotol, …
Number of citations: 26 cccc.uochb.cas.cz
L Zalkow, E Eisenbraun, J Shoolery - The Journal of Organic …, 1961 - ACS Publications
… We were in the process of determining theabsolute configuration of carotol when the recent con… II or its isomer with the double bond at Cs—C4 represents the correct structure of carotol. …
Number of citations: 14 pubs.acs.org
AF Soliman, FMA Bar, A Sallam, AA Galala - South African Journal of …, 2023 - Elsevier
… Carrot essential oil and carotol derivatives are suggested by this study as a potential … Carotol represents the major constituent of the essential oil of carrot fruit (Daucus carota L.) (∼67%) …
Number of citations: 1 www.sciencedirect.com
M Souček - Collection of Czechoslovak Chemical …, 1962 - cccc.uochb.cas.cz
… In a preliminary experiment we ascertained that carotol is formed in carrot seeds (Daucus … The oil was mixed with inactive carotol and chromatographed. The crude radioactive carotol …
Number of citations: 22 cccc.uochb.cas.cz
Y Hashidoko, S Tahara, J Mizutani - Bioscience, biotechnology …, 1992 - Taylor & Francis
… of2b, (+)-carotol was used as the starting material, because (+)-carotol possesses the same … ) In the conversion process, we planned an allylic oxygenation at C-14 of carotol acetate (la) …
Number of citations: 4 www.tandfonline.com
M Gund, M Déry, V Amzallag, C Spino - Organic letters, 2016 - ACS Publications
Dialkoxycarbenes are more reactive than NHCs and participate in many reactions including a formal (4 + 1) cycloaddition with electron-deficient dienes. We have learned to control the …
Number of citations: 13 pubs.acs.org
P Kraft, K Popaj - Tetrahedron, 2006 - Elsevier
By a six-step synthetic route consisting of a Li 2 MnCl 4 -catalyzed coupling of branched alkyl magnesium chlorides with isovaleryl and 3,3-dimethylbutanoyl chloride, Grignard reaction …
Number of citations: 17 www.sciencedirect.com

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